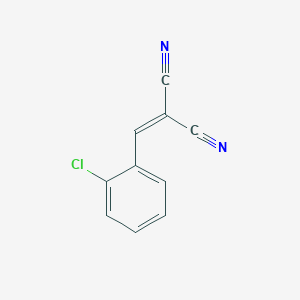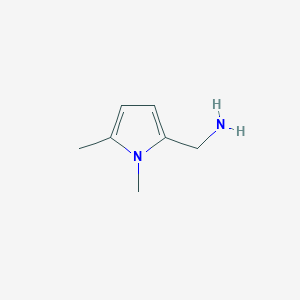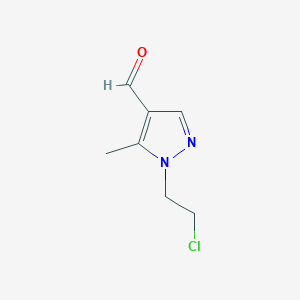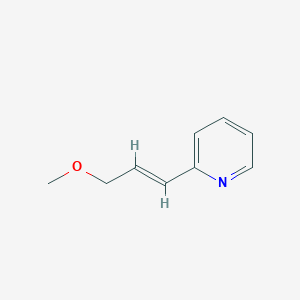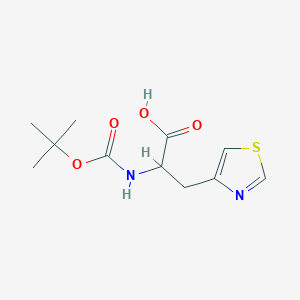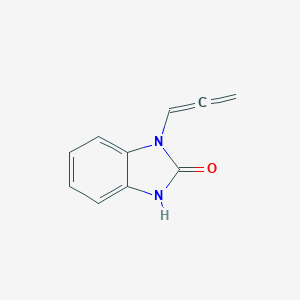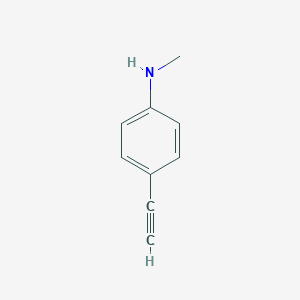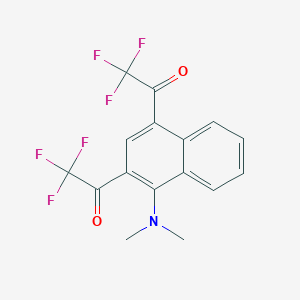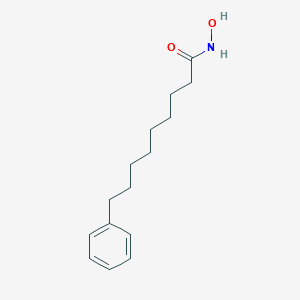
9-Phenylnonanohydroxamic acid
Descripción general
Descripción
9-Phenylnonanohydroxamic acid (9-PNHA) is a hydroxamic acid derivative that has been extensively studied for its potential applications in various scientific research fields. This compound is known for its ability to chelate metal ions and inhibit enzymes, making it a valuable tool in biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 9-Phenylnonanohydroxamic acid involves the chelation of metal ions, which can inhibit the activity of metalloenzymes. This compound has been shown to inhibit the activity of several metalloenzymes, including matrix metalloproteinases, histone deacetylases, and carbonic anhydrases.
Efectos Bioquímicos Y Fisiológicos
9-Phenylnonanohydroxamic acid has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant properties. Additionally, 9-Phenylnonanohydroxamic acid has been shown to have antimicrobial activity against several bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Phenylnonanohydroxamic acid in lab experiments is its ability to selectively inhibit metalloenzymes. This compound has been shown to have a high degree of specificity for certain metalloenzymes, making it a valuable tool for studying their functions. However, one limitation of using 9-Phenylnonanohydroxamic acid is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 9-Phenylnonanohydroxamic acid. One potential area of research is its use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Additionally, 9-Phenylnonanohydroxamic acid could be studied for its potential applications in the treatment of bacterial and fungal infections. Finally, further research could explore the potential of 9-Phenylnonanohydroxamic acid as a tool for studying the functions of metalloenzymes in various biological processes.
Aplicaciones Científicas De Investigación
9-Phenylnonanohydroxamic acid has been widely used in scientific research for its ability to inhibit metalloenzymes and chelate metal ions. This compound has been studied for its potential applications in cancer therapy, as well as for its ability to inhibit the growth of bacterial and fungal pathogens.
Propiedades
Número CAS |
114917-95-2 |
|---|---|
Nombre del producto |
9-Phenylnonanohydroxamic acid |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-hydroxy-9-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c17-15(16-18)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,18H,1-4,6,9-10,13H2,(H,16,17) |
Clave InChI |
QPQXHUPMOXYPRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
Otros números CAS |
114917-95-2 |
Sinónimos |
9-phenylnonanohydroxamic acid BMY 30094 BMY-30094 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

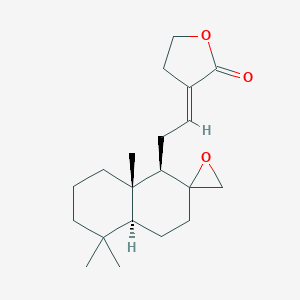
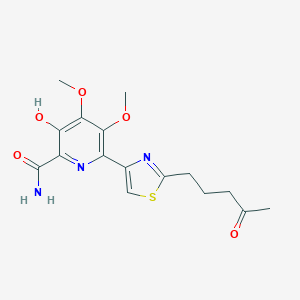
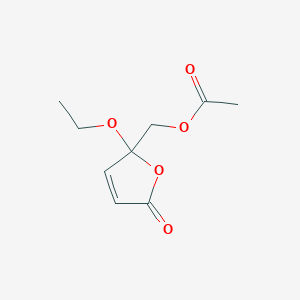
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
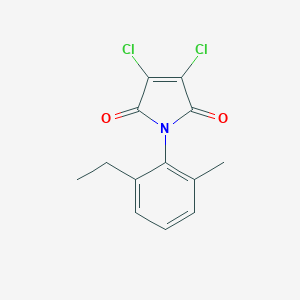
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
